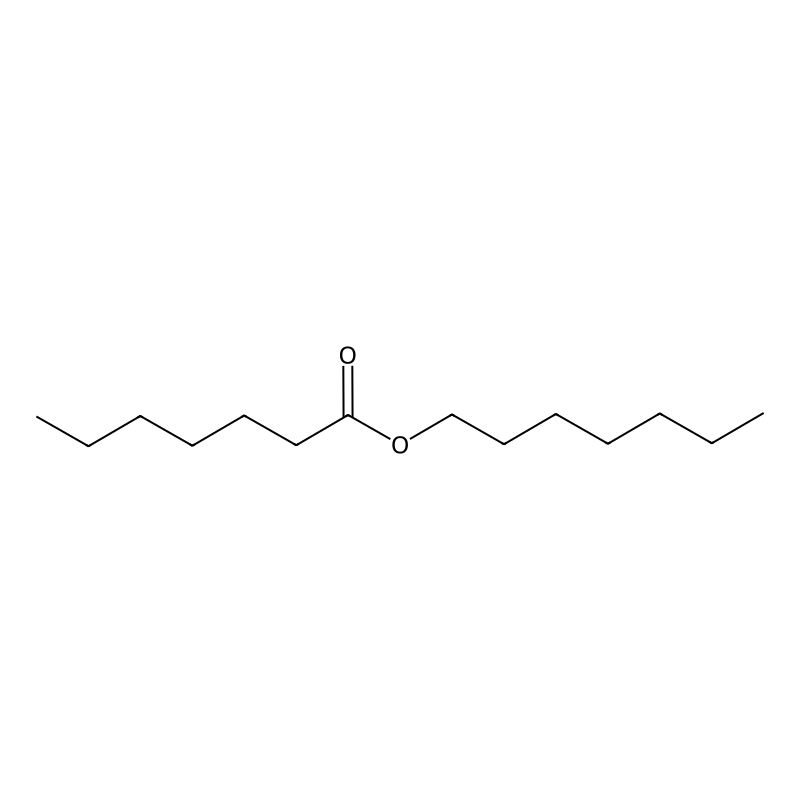Heptyl heptanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Soluble (in ethanol)
Canonical SMILES
Solvent:
Due to its immiscibility with water and solubility in most organic solvents like ethanol, ether, and benzene, heptyl heptanoate serves as a suitable non-polar solvent in various research settings. Its ability to dissolve hydrophobic compounds makes it useful for extraction, purification, and further analysis of non-polar substances in various fields, including:
- Natural product research: Isolating and purifying secondary metabolites, such as alkaloids and terpenoids, from plant extracts [].
- Environmental science: Extracting organic pollutants from environmental samples like soil and water for analysis [].
- Material science: Studying the behavior and properties of non-polar materials and their interactions with other molecules [].
Reference Standard:
Heptyl heptanoate's distinctive chemical structure and well-defined properties allow it to be used as a reference standard in various analytical techniques. Its known retention time in gas chromatography (GC) and characteristic peaks in mass spectrometry (MS) make it a reliable reference point for identifying and quantifying unknown compounds with similar properties [].
Research on Biological Activity:
Limited research suggests potential biological activities of heptyl heptanoate, prompting further investigation. Studies have explored its:
- Antimicrobial properties: Some studies have shown that heptyl heptanoate exhibits weak antimicrobial activity against certain bacterial and fungal strains []. However, further research is needed to confirm these findings and understand the underlying mechanisms.
- Flavoring properties: Heptyl heptanoate possesses a fruity and grassy odor and taste, making it a potential candidate for flavoring research. However, its limited use in the food industry necessitates further exploration of its safety and taste profile before widespread application [].
Heptyl heptanoate, also known as heptanoic acid heptyl ester, is an organic compound with the chemical formula C₁₄H₂₈O₂. It belongs to the class of fatty acid esters, which are formed from the reaction of a fatty acid with an alcohol. Specifically, heptyl heptanoate is derived from heptanoic acid and heptanol. This compound is characterized by its long hydrocarbon chains, which contribute to its physical properties such as low volatility and relatively high viscosity compared to smaller esters. Heptyl heptanoate is typically a colorless liquid with a mild odor, making it suitable for various applications in the food and cosmetic industries .
- Hydrolysis: In the presence of water and an acid or base catalyst, heptyl heptanoate can be hydrolyzed back into its constituent fatty acid (heptanoic acid) and alcohol (heptanol). This reaction is significant in biological systems where ester bonds are broken down.
- Transesterification: This reaction involves the exchange of the alkoxy group of an ester with that of an alcohol. Heptyl heptanoate can react with another alcohol to form a different ester and another alcohol.
- Oxidation: Under certain conditions, heptyl heptanoate may undergo oxidation to form various products, including carboxylic acids or aldehydes, depending on the reaction conditions .
Heptyl heptanoate has been studied for its role in various biological processes. It is involved in lipid metabolism and is recognized as a substrate for lipid peroxidation, which is crucial in cellular signaling pathways. The compound's metabolic pathways suggest potential implications in energy storage and utilization within cells. Moreover, as a fatty acid ester, it may influence membrane fluidity and function due to its hydrophobic nature .
Heptyl heptanoate can be synthesized through several methods:
- Esterification: The most common method involves the direct reaction between heptanoic acid and heptanol in the presence of an acid catalyst (such as sulfuric acid). This process typically requires heating to drive the reaction towards product formation while removing water to shift the equilibrium.
- Transesterification: Another method involves reacting a triglyceride (fat or oil) containing heptanoic acid with heptanol under similar conditions as esterification.
- Biocatalysis: Enzymatic methods using lipases can also be employed for synthesizing heptyl heptanoate under mild conditions, offering a more environmentally friendly alternative .
Heptyl heptanoate has several applications across different industries:
- Food Industry: Used as a flavoring agent or food additive due to its mild taste and aroma.
- Cosmetic Industry: Employed as an emollient or skin-conditioning agent in various cosmetic formulations.
- Pharmaceuticals: Investigated for potential uses in drug delivery systems due to its lipid solubility.
- Industrial
Research on the interactions of heptyl heptanoate with biological systems indicates its role in lipid metabolism and cell signaling. Studies have shown that it can influence membrane dynamics and potentially modulate enzyme activities related to lipid metabolism. Additionally, investigations into its effects on cellular processes suggest that it may play a role in regulating metabolic pathways associated with energy homeostasis .
Heptyl heptanoate shares structural similarities with other fatty acid esters but exhibits unique properties due to its specific chain length and structure. Below are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Octyl octanoate | C₁₆H₃₂O₂ | Higher molecular weight; used in similar applications |
| Hexyl hexanoate | C₂₄H₄₈O₂ | Shorter chain length; more volatile |
| Decyl decanoate | C₂₀H₄₂O₂ | Longer chain; used primarily in cosmetics |
| Butyl butyrate | C₈H₁₈O₂ | Shorter carbon chain; commonly used as a flavoring agent |
Uniqueness of Heptyl Heptanoate
Heptyl heptanoate's uniqueness lies in its balanced chain length that provides specific physical properties such as viscosity and solubility, making it particularly effective for applications requiring moderate volatility and stability. Its role in biological systems further distinguishes it from other similar compounds by contributing to metabolic processes that are critical for energy management within cells .
Physical Description
Liquid; Green aroma
XLogP3
Boiling Point
Density
0.859-0.865 (20°)
Melting Point
-33 °C
-33°C
UNII
Other CAS
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]








